molecular formula C9H14F3NO4 B3004893 3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid CAS No. 1989659-20-2

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid

Cat. No.: B3004893
CAS No.: 1989659-20-2
M. Wt: 257.209
InChI Key: ZUTTVKCCPHJZSC-UHFFFAOYSA-N
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Description

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is a compound with the molecular formula C9H14F3NO4 and a molecular weight of 257.21 g/mol This compound is a derivative of pyrrolidin-2-one, a five-membered lactam, and is combined with trifluoroacetic acid, a strong organic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The reaction conditions typically involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production of 3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is unique due to the presence of both the hydroxypropyl group and trifluoroacetic acid, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications.

Biological Activity

3-(3-Hydroxypropyl)pyrrolidin-2-one, trifluoroacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrrolidinone ring with a hydroxylpropyl substituent and is associated with trifluoroacetic acid (TFA), which enhances its solubility and bioavailability. The TFA moiety is known for its ability to stabilize compounds in biological systems.

Antimicrobial Properties

Research indicates that derivatives of pyrrolidinones exhibit significant antimicrobial activities. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.

Anticancer Activity

The anticancer potential of pyrrolidinone derivatives has been documented, particularly their ability to induce apoptosis in cancer cells. A study demonstrated that compounds with similar structures could inhibit cell proliferation in several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspase pathways leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMechanism of ActionReference
AntimicrobialE. coli, S. aureusDisruption of cell wall synthesis
AnticancerMCF-7, HeLaInduction of apoptosis via caspase activation

The biological activity of 3-(3-Hydroxypropyl)pyrrolidin-2-one can be attributed to its structural characteristics that facilitate interaction with biological targets:

  • Cell Membrane Interaction : The hydrophobic nature allows it to integrate into lipid membranes, disrupting membrane integrity.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism or signaling pathways.
  • Receptor Modulation : It may modulate receptor activities, particularly those involved in cell proliferation and survival.

Case Studies

Several studies have explored the effects of pyrrolidinone derivatives:

  • Study on Anticancer Activity : A recent study evaluated a series of pyrrolidinone derivatives for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with a hydroxyl group exhibited enhanced activity compared to their non-hydroxylated counterparts, suggesting that the hydroxyl group plays a crucial role in enhancing biological activity .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains. The findings showed that certain derivatives had potent activity against multi-drug resistant strains, indicating their potential as new antimicrobial agents .

Properties

IUPAC Name

3-(3-hydroxypropyl)pyrrolidin-2-one;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2HF3O2/c9-5-1-2-6-3-4-8-7(6)10;3-2(4,5)1(6)7/h6,9H,1-5H2,(H,8,10);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTTVKCCPHJZSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C1CCCO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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